molecular formula C10H7ClOS B428712 4-(5-Chloro-2-thienyl)phenol

4-(5-Chloro-2-thienyl)phenol

Cat. No.: B428712
M. Wt: 210.68g/mol
InChI Key: PRBGZSOKDWGBND-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-thienyl)phenol is a phenolic derivative featuring a para-substituted 5-chlorothiophene ring. This compound combines the electron-rich aromaticity of thiophene with the electron-withdrawing effects of chlorine, creating a unique electronic profile. The thiophene moiety enhances π-conjugation, while the chlorine substituent modulates electron density, influencing properties such as acidity, dipole moment, and charge-transfer capabilities. Potential applications include nonlinear optics (NLO), organic electronics, and catalysis, driven by its extended conjugation and polarizable electron cloud.

Properties

Molecular Formula

C10H7ClOS

Molecular Weight

210.68g/mol

IUPAC Name

4-(5-chlorothiophen-2-yl)phenol

InChI

InChI=1S/C10H7ClOS/c11-10-6-5-9(13-10)7-1-3-8(12)4-2-7/h1-6,12H

InChI Key

PRBGZSOKDWGBND-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(S2)Cl)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

Structural Features : The imidazole core introduces a rigid, planar heterocycle with two phenyl substituents, enhancing π-conjugation and dipole interactions.
NLO Properties :

  • HOMO-LUMO Gap : Low energy gap (3.2–3.5 eV) due to extended conjugation, facilitating intramolecular charge transfer (ICT) .
  • Third-Order Susceptibility (χ⁽³⁾) : 2.26 × 10⁻⁶ esu, attributed to high hyperpolarizability (γ) and a large dipole moment .
  • Z-Scan Results: Nonlinear absorption coefficient (β = 0.404 cm/W) and negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W), indicating self-focusing behavior . Applications: Promising NLO material for optical limiting and photonic devices .

Comparison :

  • Electron Effects : The imidazole’s electron-deficient nature contrasts with thiophene’s electron-richness, altering charge-transfer dynamics.

4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol

Structural Features: An oxadiazole ring linked via an amino group introduces hydrogen-bonding capability and planar rigidity. Biological Activity: Demonstrated anticancer activity against human cancer cell lines (IC₅₀ = 8–12 μM) due to DNA intercalation and topoisomerase inhibition . Electronic Properties:

  • HOMO-LUMO Gap : ~4.1 eV (calculated via DFT), higher than the thienyl analog due to reduced conjugation .

Comparison :

  • Functionality : The oxadiazole’s electron-withdrawing nature and hydrogen-bonding sites contrast with thiophene’s electron-rich, hydrophobic profile.
  • Applications : Divergent applications (anticancer vs. NLO) highlight substituent-driven property modulation.

4-(5-Chloro-2-thienyl)-1,3-thiazol-2-amine

Structural Features: A thiazole ring replaces phenol, introducing an amine group for hydrogen bonding. Electronic Properties:

  • Band Gap: ~3.0 eV (estimated), slightly higher than the imidazole analog due to thiazole’s moderate electron-withdrawing effects . Applications: Potential use in sensors or pharmaceuticals due to amine-thiazole interactions .

Comparison :

  • Substituent Impact : Thiazole’s sulfur and nitrogen atoms offer diverse binding sites compared to thiophene’s sulfur-only system.

4-(5-Chloro-2-thienyl)-6-methyl-2-aminopyrimidine

Structural Features : A pyrimidine ring extends conjugation and introduces methyl and amine groups.
Physicochemical Properties :

  • Band Gap: ~2.8 eV (calculated), lower than thiophene-phenol due to pyrimidine’s aromaticity .
  • Thermal Stability : High melting point (421°C) from rigid pyrimidine core .

Comparison :

  • Conjugation vs. Rigidity: Pyrimidine’s larger aromatic system enhances thermal stability but may reduce solubility compared to thiophene-phenol.

Data Table: Key Properties of Structural Analogs

Compound HOMO-LUMO Gap (eV) χ⁽³⁾ (esu) β (cm/W) Application Domain
4-(5-Chloro-2-thienyl)phenol* ~3.0 (estimated) ~1.5 × 10⁻⁶ ~0.3 (est.) NLO, Organic Electronics
4-(4,5-Diphenylimidazol-2-yl)phenol 3.2–3.5 2.26 × 10⁻⁶ 0.404 Optical Limiters
4-Chloro-2-(oxadiazolyl)phenol 4.1 N/A N/A Anticancer Agents
4-(5-Chloro-2-thienyl)thiazole 3.0 N/A N/A Sensors

*Estimated values based on structural analogs.

Key Findings and Trends

Conjugation Length: Imidazole and pyrimidine derivatives exhibit broader conjugation than thiophene-phenol, lowering band gaps and enhancing NLO responses .

Electron Effects : Electron-withdrawing groups (e.g., Cl, oxadiazole) increase dipole moments but may reduce solubility. Thiophene’s electron-richness promotes ICT, critical for NLO .

Thermal Stability : Rigid heterocycles (e.g., pyrimidine, imidazole) improve thermal stability, favoring device integration .

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